N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-PROPANAMIDOBENZAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a phenoxypropyl group attached to a thiadiazole ring, which is further connected to a propanamidobenzamide moiety. The molecular formula of this compound is C18H17N3O2S, and it has a molecular weight of 339.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-PROPANAMIDOBENZAMIDE typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.
Attachment of Phenoxypropyl Group: The phenoxypropyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole ring reacts with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate.
Formation of Propanamidobenzamide Moiety: The final step involves the coupling of the phenoxypropyl-substituted thiadiazole with 4-propanamidobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-PROPANAMIDOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxypropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 3-phenoxypropyl bromide in the presence of potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-PROPANAMIDOBENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-PROPANAMIDOBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]METHANESULFONAMIDE
- N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]-1-PHENYLMETHANESULFONAMIDE
- N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]-2-FURAMIDE
Uniqueness
N-[5-(3-PHENOXYPROPYL)-1,3,4-THIADIAZOL-2-YL]-4-PROPANAMIDOBENZAMIDE is unique due to its specific structural features, such as the presence of both a phenoxypropyl group and a propanamidobenzamide moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H22N4O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C21H22N4O3S/c1-2-18(26)22-16-12-10-15(11-13-16)20(27)23-21-25-24-19(29-21)9-6-14-28-17-7-4-3-5-8-17/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,22,26)(H,23,25,27) |
InChI Key |
MEJMHGYBMLJIPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.